molecular formula C10H11NO4 B092179 3,4,5-Trimethoxyphenyl isocyanate CAS No. 1016-19-9

3,4,5-Trimethoxyphenyl isocyanate

Cat. No. B092179
CAS RN: 1016-19-9
M. Wt: 209.2 g/mol
InChI Key: MJJXWPHZDBIHIM-UHFFFAOYSA-N
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Patent
US05273985

Procedure details

600 ml of a solution of 18.3 g of 3,4,5-trimethoxyaniline in toluene was added to 140 ml of a solution of 48 ml of trichloromethyl chloroformate in toluene and the mixture was refluxed for 3 h. After cooling, the solvent was distilled off and the residue was distilled under reduced pressure (115° C./l mmHg) to obtain 15.53 g of 3,4,5-trimethoxyphenyl isocyanate.
[Compound]
Name
solution
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[NH2:6].Cl[C:15](OC(Cl)(Cl)Cl)=[O:16]>C1(C)C=CC=CC=1>[CH3:13][O:12][C:8]1[CH:7]=[C:5]([N:6]=[C:15]=[O:16])[CH:4]=[C:3]([O:2][CH3:1])[C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
solution
Quantity
600 mL
Type
reactant
Smiles
Name
Quantity
18.3 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
solution
Quantity
140 mL
Type
reactant
Smiles
Name
Quantity
48 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (115° C./l mmHg)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.